2-([1,1'-biphenyl]-4-yloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
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Overview
Description
2-([1,1'-biphenyl]-4-yloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is an organic compound with a complex structure that includes a biphenyl group, a cyclohexene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxy intermediate This intermediate can be synthesized through the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-([1,1'-biphenyl]-4-yloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to certain receptors or enzymes, while the cyclohexene and acetamide moieties contribute to the compound’s overall activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yloxy)ethanol: Similar structure but lacks the acetamide and cyclohexene groups.
4-biphenylyl glycidyl ether: Contains a glycidyl ether group instead of the acetamide and cyclohexene groups.
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is unique due to its combination of a biphenyl group, a cyclohexene ring, and an acetamide moiety
Properties
Molecular Formula |
C22H25NO2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H25NO2/c24-22(23-16-15-18-7-3-1-4-8-18)17-25-21-13-11-20(12-14-21)19-9-5-2-6-10-19/h2,5-7,9-14H,1,3-4,8,15-17H2,(H,23,24) |
InChI Key |
AWLZXQKWYOJMIB-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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